molecular formula C30H48O3 B1250401 (2R,4aS,6aS,12aS,14aS)-10-hydroxy-2,4a,6a,9,9,12a,14a-heptamethyl-1,3,4,5,6,7,8,8a,10,11,12,13,14,14b-tetradecahydropicene-2-carboxylic acid

(2R,4aS,6aS,12aS,14aS)-10-hydroxy-2,4a,6a,9,9,12a,14a-heptamethyl-1,3,4,5,6,7,8,8a,10,11,12,13,14,14b-tetradecahydropicene-2-carboxylic acid

Cat. No.: B1250401
M. Wt: 456.7 g/mol
InChI Key: BHVJSLPLFOAMEV-VHRPJRITSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D:C-Friedoolean-8-en-29-oic acid, 3-hydroxy-, (3beta,20beta)- involves several steps, typically starting from naturally occurring triterpenoids. The synthetic route often includes oxidation, reduction, and substitution reactions to introduce the desired functional groups . Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve extraction from plant sources followed by purification processes. Advanced techniques such as chromatography and crystallization are employed to isolate and purify the compound . The scalability of these methods ensures a consistent supply for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

D:C-Friedoolean-8-en-29-oic acid, 3-hydroxy-, (3beta,20beta)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of a ketone may regenerate the hydroxyl group .

Scientific Research Applications

D:C-Friedoolean-8-en-29-oic acid, 3-hydroxy-, (3beta,20beta)- has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of other complex triterpenoids.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of D:C-Friedoolean-8-en-29-oic acid, 3-hydroxy-, (3beta,20beta)- involves its interaction with specific molecular targets and pathways. It may exert its effects by modulating signaling pathways, inhibiting enzymes, or interacting with cellular receptors . The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to D:C-Friedoolean-8-en-29-oic acid, 3-hydroxy-, (3beta,20beta)- include other triterpenoids such as:

  • Oleanolic acid
  • Ursolic acid
  • Betulinic acid

Uniqueness

What sets D:C-Friedoolean-8-en-29-oic acid, 3-hydroxy-, (3beta,20beta)- apart from these similar compounds is its unique structural features and specific biological activities

Properties

Molecular Formula

C30H48O3

Molecular Weight

456.7 g/mol

IUPAC Name

(2R,4aS,6aS,12aS,14aS)-10-hydroxy-2,4a,6a,9,9,12a,14a-heptamethyl-1,3,4,5,6,7,8,8a,10,11,12,13,14,14b-tetradecahydropicene-2-carboxylic acid

InChI

InChI=1S/C30H48O3/c1-25(2)21-9-8-20-19(28(21,5)12-11-23(25)31)10-13-30(7)22-18-27(4,24(32)33)15-14-26(22,3)16-17-29(20,30)6/h21-23,31H,8-18H2,1-7H3,(H,32,33)/t21?,22?,23?,26-,27-,28-,29-,30+/m1/s1

InChI Key

BHVJSLPLFOAMEV-VHRPJRITSA-N

Isomeric SMILES

C[C@]12CC[C@@](CC1[C@@]3(CCC4=C([C@]3(CC2)C)CCC5[C@@]4(CCC(C5(C)C)O)C)C)(C)C(=O)O

Canonical SMILES

CC1(C2CCC3=C(C2(CCC1O)C)CCC4(C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C

Synonyms

3beta-hydroxy-D-C-friedoolean-8-en-29-oic acid
bryonolic acid

Origin of Product

United States

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